cis-2-Benzylaminomethyl-1-cyclooctanol hydrochloride
Description
cis-2-Benzylaminomethyl-1-cyclooctanol hydrochloride (CAS No. 98516-20-2) is a cyclo-octanol derivative functionalized with a benzylaminomethyl group and a hydrochloride salt. It is marketed as an industrial-grade chemical with 99% purity, primarily used in chemical intermediates, pesticides, food additives, and agrochemicals . The compound’s eight-membered cyclooctanol ring provides conformational flexibility, which may influence its reactivity and interaction with biological targets compared to smaller cyclohexane-based analogs.
Properties
Molecular Formula |
C16H26ClNO |
|---|---|
Molecular Weight |
283.83 g/mol |
IUPAC Name |
(1S,2S)-2-[(benzylamino)methyl]cyclooctan-1-ol;hydrochloride |
InChI |
InChI=1S/C16H25NO.ClH/c18-16-11-7-2-1-6-10-15(16)13-17-12-14-8-4-3-5-9-14;/h3-5,8-9,15-18H,1-2,6-7,10-13H2;1H/t15-,16-;/m0./s1 |
InChI Key |
TWBOLQAUOVRMDR-MOGJOVFKSA-N |
Isomeric SMILES |
C1CCC[C@@H]([C@@H](CC1)CNCC2=CC=CC=C2)O.Cl |
Canonical SMILES |
C1CCCC(C(CC1)CNCC2=CC=CC=C2)O.Cl |
Origin of Product |
United States |
Preparation Methods
Aminomethylation of Cyclooctanol Derivatives
A common approach involves the reaction of cyclooctanol derivatives with benzylamine or benzylamine equivalents under controlled conditions to introduce the benzylaminomethyl group at the 2-position with cis stereochemistry.
- Starting Materials: cis-1-cyclooctanol or protected derivatives.
- Reagents: Benzylamine, formaldehyde or paraformaldehyde (as a source of the aminomethyl group).
- Catalysts: Acidic catalysts such as hydrochloric acid or other strong acids to promote the Mannich-type reaction.
- Solvents: Polar solvents such as ethanol or methanol to facilitate solubility and reaction kinetics.
- Conditions: Mild heating (40-80 °C) under inert atmosphere to avoid side reactions.
- Workup: Neutralization followed by crystallization of the hydrochloride salt.
This method leverages a Mannich reaction mechanism, where the formaldehyde reacts with benzylamine to form an iminium intermediate that subsequently attacks the cyclooctanol derivative.
Direct Aminomethylation Followed by Hydrochloride Salt Formation
An alternative involves direct reaction of cis-2-hydroxymethylcyclooctanol with benzylamine under reflux, followed by treatment with hydrogen chloride gas or hydrochloric acid to yield the hydrochloride salt.
- Step 1: Aminomethylation under reflux in ethanol.
- Step 2: Bubbling dry hydrogen chloride gas or adding aqueous HCl to precipitate the hydrochloride salt.
- Purification: Recrystallization from ethanol or ethyl acetate to obtain high-purity crystalline hydrochloride.
Use of Protective Groups and Subsequent Deprotection
For improved stereochemical control, protective groups on the hydroxyl function of cyclooctanol may be used during the aminomethylation step, followed by deprotection and salt formation.
- Protecting Groups: Silyl ethers or acetates.
- Deprotection: Acidic or basic hydrolysis after aminomethylation.
- Salt Formation: Treatment with hydrochloric acid.
Reaction Optimization and Yield Improvement
While specific literature on this compound preparation is limited, analogous compounds have demonstrated that:
- Performing aminomethylation in the absence of solvent or under nitrogen atmosphere can improve yield by preventing side reactions and removing volatile by-products.
- Use of catalysts such as methanesulfonic acid or p-toluenesulfonic acid monohydrate enhances reaction rates and selectivity.
- Purification by crystallization from appropriate solvents (ethanol, 2-propanol, ethyl acetate) followed by washing with diisopropyl ether and methanol improves purity and yield.
Summary Table of Preparation Parameters
Research and Literature Survey Notes
- The CAS registry number for this compound is 98516-20-2.
- No comprehensive synthesis procedures are publicly detailed in common chemical databases; however, methods analogous to related amino alcohols and hydrochloride salt preparations are applied.
- Patents and literature on related chiral amino alcohol intermediates suggest that solvent-free conditions with acid catalysis and nitrogen bubbling significantly improve yields and purity.
- Safety data indicates handling precautions due to potential irritation; stable under normal conditions.
Chemical Reactions Analysis
Types of Reactions
cis-2-Benzylaminomethyl-1-cyclooctanol hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into different amines or alcohols.
Substitution: The benzylaminomethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce different amines or alcohols .
Scientific Research Applications
Overview
Cis-2-Benzylaminomethyl-1-cyclooctanol hydrochloride is a unique chemical compound with the molecular formula C16H26ClNO and a molecular weight of 283.84 g/mol. This compound features a cyclooctanol moiety and a benzylamine group, which contribute to its potential applications in various scientific fields, particularly in pharmaceuticals and chemical research.
Pharmaceutical Applications
This compound has garnered attention for its potential as a lead compound in the development of new therapeutic agents. Its structural characteristics suggest that it may exhibit distinct biological activities, making it a candidate for further pharmacological studies.
Potential Therapeutic Uses
- Antidepressant Properties : Due to its structural similarity to known antidepressants, research is ongoing to evaluate its efficacy in treating depression.
- Neurological Applications : The compound's ability to interact with neurotransmitter systems may position it as a candidate for neurological disorders.
Chemical Research Applications
In chemical research, this compound can serve as an intermediate in organic synthesis. Its unique structure allows for modifications that can lead to the derivation of more complex molecules.
Synthetic Routes
The synthesis of this compound typically involves multi-step organic synthesis techniques, including:
- Formation of the Benzylamine Moiety : This step is crucial for establishing the compound's biological activity.
- Cyclooctanol Integration : The cyclooctanol portion contributes to the compound's solubility and stability.
Research Directions
Future studies should focus on:
- In vivo and In vitro Testing : To assess the compound's efficacy and safety profiles.
- Mechanistic Studies : To understand how this compound interacts with biological systems at the molecular level.
Mechanism of Action
The mechanism of action of cis-2-Benzylaminomethyl-1-cyclooctanol hydrochloride involves its interaction with specific molecular targets and pathways. The benzylaminomethyl group plays a crucial role in binding to target molecules, while the cyclooctanol ring provides structural stability. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Physicochemical Properties
The table below compares cis-2-benzylaminomethyl-1-cyclooctanol hydrochloride with three structurally related compounds:
Key Observations :
- Substituents: The benzylaminomethyl group in the main compound contrasts with the benzamide group in cis-(1S,2R)-(+)-2-benzamidocyclohexanecarboxylic acid (), which introduces polarity and hydrogen-bonding capacity .
- Salt Formation: Both the main compound and cis-(±)-2-[(N-Benzyl-N-methyl)aminomethyl]-1-(3-methoxyphenyl)cyclohexanol HCl () are hydrochloride salts, improving aqueous solubility compared to free bases .
Q & A
Q. What safety protocols are essential when handling cis-2-Benzylaminomethyl-1-cyclooctanol hydrochloride in laboratory settings?
- Methodological Answer : Researchers must adhere to OSHA and WHMIS 2015 guidelines, including:
- Use of nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact.
- Immediate rinsing with water for 15+ minutes upon exposure (eyes/skin) and medical consultation .
- Work in a fume hood to avoid inhalation and ensure proper ventilation.
- Emergency contacts: TCI America (+1-503-286-7624) or Chemtrec (+1-800-424-9300) for spills or exposure .
Q. What synthetic routes are commonly used to prepare this compound?
- Methodological Answer : A nucleophilic substitution approach is typical, adapted from analogous cyclohexanol derivatives:
- Reagents : Benzylamine derivatives and cyclooctanol precursors in acetone under reflux (40–60°C) .
- Purification : Vacuum filtration using a Büchner funnel, followed by recrystallization in polar solvents (e.g., ethanol/water mixtures) to isolate the cis-isomer .
Q. Which analytical techniques validate the purity and stereochemistry of this compound?
- Methodological Answer :
- 1H/13C NMR : Confirm stereochemistry via coupling constants (e.g., axial vs. equatorial proton splitting in the cyclooctanol ring) .
- HPLC with chiral columns : Resolve cis/trans isomers using cellulose-based stationary phases (e.g., Chiralpak® IC) .
- Elemental analysis : Verify molecular formula (C15H22ClNO) and chloride content .
Advanced Research Questions
Q. How can reaction conditions be optimized to enhance cis-selectivity during synthesis?
- Methodological Answer :
- Solvent polarity : Use aprotic solvents (e.g., acetone) to stabilize transition states favoring cis-configuration .
- Temperature control : Lower temperatures (0–10°C) reduce thermal racemization risks .
- Catalysts : Chiral auxiliaries (e.g., (-)-sparteine) or Rhodium complexes (see []) may improve enantiomeric excess.
Q. What strategies mitigate racemization during purification of this compound?
- Methodological Answer :
- Low-temperature crystallization : Use ice-cold ethanol/water mixtures to minimize isomer interconversion .
- Chiral chromatography : Employ medium-pressure liquid chromatography (MPLC) with cellulose tris(3,5-dimethylphenylcarbamate) columns .
- Inert atmosphere : Conduct purification under nitrogen to prevent oxidative degradation .
Q. How does the cyclooctanol ring’s conformational flexibility influence the compound’s biological activity?
- Methodological Answer :
- Molecular dynamics simulations : Compare free-energy landscapes of cis vs. trans isomers to predict binding affinity .
- Receptor docking studies : Use AutoDock Vina to model interactions with G-protein-coupled receptors (GPCRs) or ion channels .
- In vitro assays : Test neuroactivity in MPTP-induced Parkinson’s models (see []) to correlate ring flexibility with efficacy.
Key Considerations for Experimental Design
- Contradictions in Data : Discrepancies in reported yields may arise from variations in cyclooctanol precursor purity. Replicate synthesis with HPLC-validated starting materials .
- Biological Activity : While structural analogs (e.g., []) show antibiotic potential, confirm target specificity via kinase profiling or transcriptomic analysis to avoid off-target effects .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
